3-Chloro-N-sulfamoylpropanamide
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Overview
Description
3-Chloro-N-sulfamoylpropanamide is an organic compound belonging to the class of sulfamoylpropanamides. It has a molecular formula of C3H7ClN2O3S and a molecular weight of 186.61 g/mol. The compound features a central propanamide core with a chlorine atom attached to the third carbon and a sulfamoyl group bonded to the nitrogen atom. This compound is primarily used in scientific research and has applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-sulfamoylpropanamide typically involves the reaction of 3-chloropropanoic acid with sulfamic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions generally include:
Temperature: The reaction is conducted at elevated temperatures, typically around 60-80°C.
Solvent: Anhydrous solvents such as dichloromethane (DCM) or chloroform are commonly used.
Catalyst: A catalyst such as triethylamine (Et3N) may be added to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to improve efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-sulfamoylpropanamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, yielding 3-chloropropanoic acid and sulfamic acid.
Substitution: The chlorine atom in the compound is susceptible to nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Hydrolysis: The major products formed are 3-chloropropanoic acid and sulfamic acid.
Substitution: Depending on the nucleophile used, the major products can vary.
Scientific Research Applications
3-Chloro-N-sulfamoylpropanamide finds extensive application in scientific research due to its unique properties. Some of the key applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers utilize this compound in the development of new medicinal agents with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-Chloro-N-sulfamoylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the chlorine atom may participate in electrophilic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
3-Chloro-N-sulfamoylpropanamide can be compared with other similar compounds in the sulfamoylpropanamide class. Some of these compounds include:
3-Bromo-N-sulfamoylpropanamide: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-N-sulfamoylpropanamide: Similar structure but with an iodine atom instead of chlorine.
3-Fluoro-N-sulfamoylpropanamide: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and interaction profile, which can differ significantly from its analogs due to the presence of the chlorine atom.
Properties
IUPAC Name |
3-chloro-N-sulfamoylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O3S/c4-2-1-3(7)6-10(5,8)9/h1-2H2,(H,6,7)(H2,5,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFQPGCJDLFJDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711104 |
Source
|
Record name | 3-Chloro-N-sulfamoylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88068-99-9 |
Source
|
Record name | 3-Chloro-N-sulfamoylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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